![molecular formula C12H7F2N3O2S2 B4423565 N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4423565.png)
N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Overview
Description
N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide: is a chemical compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by the presence of a sulfonamide group attached to a benzothiadiazole ring, which is further substituted with a 2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfur dichloride or thionyl chloride.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiadiazole core with sulfonyl chlorides in the presence of a base such as triethylamine.
Substitution with 2,5-Difluorophenyl Group: The final step involves the substitution of the benzothiadiazole core with the 2,5-difluorophenyl group using appropriate coupling reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Agents: Studies have indicated its potential as an anticancer agent, inducing apoptosis in cancer cells through various mechanisms.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: It can be a key intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, as an anticancer agent, it may induce apoptosis by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation.
Comparison with Similar Compounds
- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
- 1-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
Comparison:
- N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of both the benzothiadiazole core and the sulfonamide group, which confer distinct electronic and steric properties. This makes it more versatile in applications such as catalysis and materials science compared to its analogs.
- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide and 1-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one may have different biological activities and chemical reactivities due to variations in their core structures and functional groups.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N3O2S2/c13-7-4-5-8(14)10(6-7)17-21(18,19)11-3-1-2-9-12(11)16-20-15-9/h1-6,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBFGBZEJSKQCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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